2,4-Diamino-6,7-dimethoxyquinazoline 2,4-Diamino-6,7-dimethoxyquinazoline 2, 4-Diamino-6, 7-dimethoxyquinazoline belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups. 2, 4-Diamino-6, 7-dimethoxyquinazoline is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 4-Diamino-6, 7-dimethoxyquinazoline has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2, 4-diamino-6, 7-dimethoxyquinazoline is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 60547-96-8
VCID: VC20779673
InChI: InChI=1S/C10H12N4O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H4,11,12,13,14)
SMILES: COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC
Molecular Formula: C10H12N4O2
Molecular Weight: 220.23 g/mol

2,4-Diamino-6,7-dimethoxyquinazoline

CAS No.: 60547-96-8

Cat. No.: VC20779673

Molecular Formula: C10H12N4O2

Molecular Weight: 220.23 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diamino-6,7-dimethoxyquinazoline - 60547-96-8

Specification

Description 2, 4-Diamino-6, 7-dimethoxyquinazoline belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups. 2, 4-Diamino-6, 7-dimethoxyquinazoline is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 4-Diamino-6, 7-dimethoxyquinazoline has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2, 4-diamino-6, 7-dimethoxyquinazoline is primarily located in the cytoplasm.
CAS No. 60547-96-8
Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
IUPAC Name 6,7-dimethoxyquinazoline-2,4-diamine
Standard InChI InChI=1S/C10H12N4O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H4,11,12,13,14)
Standard InChI Key ZCIPYVXKMWNKLZ-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator